![molecular formula C16H12ClN3O2 B12893797 [3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 88696-92-8](/img/structure/B12893797.png)
[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with pyridine-2-carboxylic acid to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(4-Bromophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(3-(4-Methylphenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .
Eigenschaften
CAS-Nummer |
88696-92-8 |
|---|---|
Molekularformel |
C16H12ClN3O2 |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-1-pyridin-2-ylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-6-4-11(5-7-13)16-12(9-15(21)22)10-20(19-16)14-3-1-2-8-18-14/h1-8,10H,9H2,(H,21,22) |
InChI-Schlüssel |
PYCUYANLKAKOTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



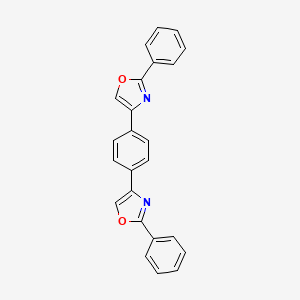
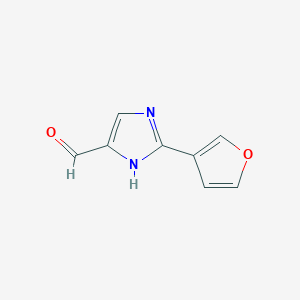

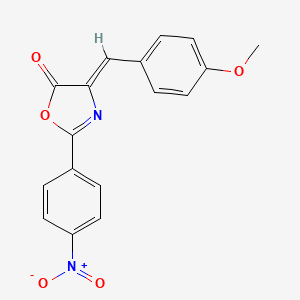

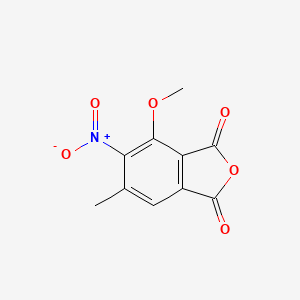
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
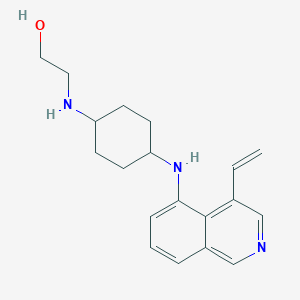
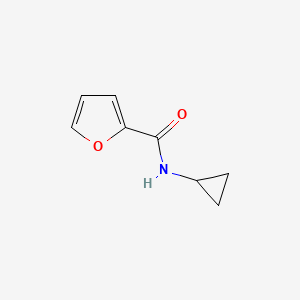

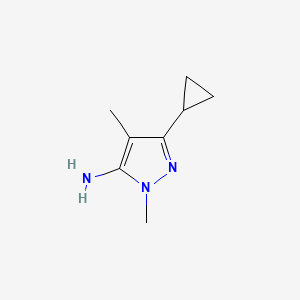

![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
